(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine
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Overview
Description
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is a chiral amine compound characterized by the presence of a 3-chlorophenyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-chlorophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution techniques to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chlorophenyl)-N-methylethan-1-amine: The enantiomer of the compound, with different biological activity.
3-Chlorophenylacetic acid: A structurally related compound with different functional groups and reactivity.
3-Chlorophenyltrifluoroborate: Another related compound used in different chemical applications.
Uniqueness
(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine is unique due to its chiral nature and specific interactions with biological targets, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
(1S)-1-(3-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m0/s1 |
InChI Key |
IYUOJXAYGDGASL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)NC |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC |
Origin of Product |
United States |
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